7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-[(Z)-2-Phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a molecular weight of 246.27 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a phenylethenyl group.
Preparation Methods
The synthesis of 7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms . This method utilizes substrate activation to achieve high enantiomeric excess (up to 99%) and is scalable for industrial production . Another approach involves the Biginelli-type condensation reaction, which combines the preparation of starting endione and condensation in a one-pot procedure .
Chemical Reactions Analysis
7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, along with catalysts such as Pd/C and iridium complexes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as metabolic adaptations and immune system regulation . In the context of BTK inhibitors, it targets the Bruton’s tyrosine kinase, inhibiting its activity and thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in its functional groups, leading to different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern, used in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring, which imparts unique biological activities.
The uniqueness of 7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its specific structural configuration and the presence of the phenylethenyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H/b7-6+ |
InChI Key |
ZITRGYAJUWLPBM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Origin of Product |
United States |
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